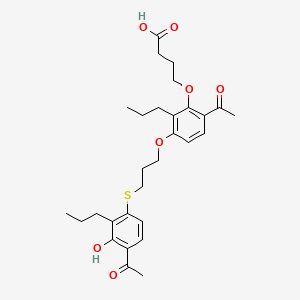










|
REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([O:10][CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15])=[C:8]([CH2:19][CH2:20][CH3:21])[C:7]([O:22][CH2:23][CH2:24][CH2:25][S:26][C:27]2[CH:32]=[CH:31][C:30]([C:33](=[O:35])[CH3:34])=[C:29]([OH:36])[C:28]=2[CH2:37][CH2:38][CH3:39])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[OH-].[Na+].O.Cl>C(O)C>[C:1]([C:4]1[C:9]([O:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[C:8]([CH2:19][CH2:20][CH3:21])[C:7]([O:22][CH2:23][CH2:24][CH2:25][S:26][C:27]2[CH:32]=[CH:31][C:30]([C:33](=[O:35])[CH3:34])=[C:29]([OH:36])[C:28]=2[CH2:37][CH2:38][CH3:39])=[CH:6][CH:5]=1)(=[O:3])[CH3:2] |f:1.2|
|


|
Name
|
ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(C(=C1OCCCC(=O)OCC)CCC)OCCCSC1=C(C(=C(C=C1)C(C)=O)O)CCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After heating on a hot water bath for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was separated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica-gel column chromatography (eluting with ethanol:methylene chloride=3:100)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC=C(C(=C1OCCCC(=O)O)CCC)OCCCSC1=C(C(=C(C=C1)C(C)=O)O)CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 65.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |